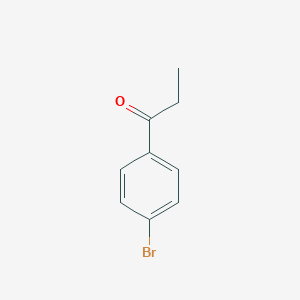

4'-Bromopropiophenone

Description

The exact mass of the compound p-Bromopropiophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMOSYFPKGQIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145830 | |

| Record name | p-Bromopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10342-83-3 | |

| Record name | 4′-Bromopropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromopropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Bromopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromopropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Bromopropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8EVM78HH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4'-Bromopropiophenone: A Comprehensive Technical Guide for Researchers

CAS Number: 10342-83-3

This technical guide provides an in-depth overview of 4'-Bromopropiophenone, a key intermediate in pharmaceutical and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound is a halogenated ketone that serves as a versatile building block in organic chemistry.[1] It appears as a white to off-white crystalline solid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10342-83-3 | [2] |

| Molecular Formula | C₉H₉BrO | [2] |

| Molecular Weight | 213.07 g/mol | [2] |

| Appearance | White to almost white powder to crystal | |

| Melting Point | 45-47 °C | [2] |

| Boiling Point | 138-140 °C at 14 mmHg | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Density | 1.386 g/cm³ (estimate) | [1] |

| Solubility | Slightly soluble in acetonitrile, chloroform, and methanol. Low solubility in polar solvents like water; more soluble in non-polar or weakly polar solvents. | [3] |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data References for this compound

| Technique | Database/Reference |

| ¹H NMR | SpectraBase, PubChem |

| ¹³C NMR | Guidechem |

| Mass Spectrometry (GC-MS) | SpectraBase, PubChem |

| Infrared (IR) Spectroscopy | ChemicalBook, PubChem |

| Raman Spectroscopy | PubChem |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of bromobenzene (B47551).[4]

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from bromobenzene and propionyl chloride using a Lewis acid catalyst.

Materials:

-

Bromobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve bromobenzene in dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add propionyl chloride dropwise to the reaction mixture.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice and add dilute hydrochloric acid to quench the reaction.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.

Synthesis of 2-Aminothiazole (B372263) Derivatives

This compound is a key starting material for the synthesis of substituted 2-aminothiazoles, which are investigated as potential inhibitors of neuronal degeneration in Alzheimer's disease.[3] The Hantzsch thiazole (B1198619) synthesis is a common method employed for this transformation.[5]

This protocol outlines the synthesis of a 2-aminothiazole derivative from this compound and thiourea (B124793).

Materials:

-

This compound

-

Thiourea

-

Sodium bicarbonate (optional, as a base)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an equimolar amount of thiourea to the solution.

-

Reflux the reaction mixture with stirring.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Synthesis of Pyrazole (B372694) Derivatives

This compound can be used to synthesize novel 5-substituted pyrazole derivatives.[3] These compounds have shown potential as potent CB1 antagonists, which are of interest as therapeutic agents for obesity.[3]

A general protocol involves the condensation of a 1,3-dicarbonyl compound (which can be derived from this compound) with a hydrazine (B178648) derivative.

Materials:

-

A 1,3-dicarbonyl derivative of this compound

-

Hydrazine hydrate (B1144303) or a substituted hydrazine

-

Ethanol or acetic acid

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in a suitable solvent like ethanol or acetic acid in a round-bottom flask.

-

Add the hydrazine derivative to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Suzuki Cross-Coupling Reactions

The bromo-substituent on the aromatic ring of this compound makes it an excellent substrate for Suzuki cross-coupling reactions. This allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide variety of more complex molecules. The reaction typically involves a palladium catalyst, a base, and an organoboron compound.[6][7]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

Table 3: Hazard and Precautionary Statements

| GHS Classification | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | P261, P272, P280, P302+P352, P333+P313, P363 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Handling and Storage:

-

Handle in a well-ventilated area.[2]

-

Wear suitable protective clothing, including gloves and safety goggles.[2][8]

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

In case of exposure, follow standard first-aid measures and seek medical attention.[8] For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

References

- 1. p-Bromopropiophenone | C9H9BrO | CID 66312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 10342-83-3 [chemicalbook.com]

- 4. studymoose.com [studymoose.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4'-Bromopropiophenone: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromopropiophenone is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and fine chemical industries. Its chemical structure, featuring a reactive ketone group and a bromine-substituted aromatic ring, makes it a versatile building block for constructing more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is characterized by its molecular formula C₉H₉BrO. The presence of the polar carbonyl group and the halogenated benzene (B151609) ring dictates its solubility and reactivity profile.

Physical Properties

The key physical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₉H₉BrO | [1][2] |

| Molecular Weight | 213.07 g/mol | [1][2] |

| Appearance | White to off-white powder or crystalline solid | [1] |

| Melting Point | 45-48 °C | [3] |

| Boiling Point | 138-140 °C at 14 mmHg | [2][4] |

| Density | ~1.384 g/cm³ (estimate) | [2] |

| Flash Point | >110 °C (>230 °F) | [2][4] |

| Solubility | Slightly soluble in acetonitrile, chloroform, and methanol.[2] Generally soluble in non-polar organic solvents and exhibits low solubility in polar solvents like water.[5] | |

| Refractive Index | ~1.572 (estimate) | [2] |

Chemical Properties

This compound's reactivity is centered around its ketone functional group and the bromo-substituted aromatic ring.

-

Reactivity : The ketone moiety can undergo reactions such as α-functionalization (e.g., bromination) and condensation reactions.[6] The bromine atom on the aromatic ring is an excellent leaving group for nucleophilic aromatic substitution and serves as a handle for various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse substituents.[1]

-

Stability : The compound is stable under recommended storage conditions.[7] It should be stored in a cool, dark place, sealed in a dry environment at room temperature.[2][3]

-

Incompatible Materials : It is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[7]

-

Hazardous Decomposition : Under fire conditions, hazardous decomposition products can form, including carbon oxides and hydrogen bromide gas.[7]

Experimental Protocols

The most common method for synthesizing this compound is through the Friedel-Crafts acylation of bromobenzene (B47551). The following protocol is adapted from standard procedures for the acylation of bromobenzene.[6][8]

Synthesis via Friedel-Crafts Acylation

This procedure describes the reaction of bromobenzene with propanoyl chloride using aluminum chloride as a Lewis acid catalyst.

Materials:

-

Bromobenzene

-

Propanoyl chloride (or Propionic Anhydride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 2M)

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

-

Ice

Procedure:

-

Reaction Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cooling : Cool the suspension to 0 °C in an ice/water bath with stirring.

-

Addition of Acylating Agent : Slowly add propanoyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.

-

Addition of Substrate : Following the addition of propanoyl chloride, add bromobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid, with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction : Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing : Combine the organic layers and wash sequentially with water (2 x 50 mL), 2M sodium hydroxide solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product obtained is typically a solid or oil. Further purification can be achieved by the following methods:

-

Recrystallization : Recrystallize the crude solid from a suitable solvent system, such as ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture.

-

Vacuum Distillation : If the product is an oil or a low-melting solid, it can be purified by distillation under reduced pressure.[4]

Figure 1. General experimental workflow for the synthesis and purification of this compound.

Spectral Data Analysis

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CDCl₃): The proton NMR spectrum provides characteristic signals for the ethyl group and the aromatic protons.[2]

-

~7.83 ppm (d, 2H) : A doublet corresponding to the two aromatic protons ortho to the carbonyl group.

-

~7.60 ppm (d, 2H) : A doublet corresponding to the two aromatic protons meta to the carbonyl group (ortho to the bromine).

-

~2.97 ppm (q, 2H) : A quartet for the methylene (B1212753) (-CH₂-) protons of the ethyl group, split by the adjacent methyl protons.

-

~1.22 ppm (t, 3H) : A triplet for the methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.

¹³C NMR (in CDCl₃): The carbon NMR spectrum shows distinct signals for each unique carbon atom.

-

~199 ppm : Carbonyl carbon (C=O).

-

~136 ppm : Aromatic carbon attached to the carbonyl group (quaternary).

-

~132 ppm : Aromatic C-H carbons meta to the carbonyl group.

-

~130 ppm : Aromatic C-H carbons ortho to the carbonyl group.

-

~128 ppm : Aromatic carbon attached to the bromine atom (quaternary).

-

~32 ppm : Methylene carbon (-CH₂-).

-

~8 ppm : Methyl carbon (-CH₃-).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

~3100-3000 cm⁻¹ : C-H stretching vibrations of the aromatic ring.

-

~2980-2850 cm⁻¹ : C-H stretching vibrations of the aliphatic ethyl group.

-

~1685 cm⁻¹ : A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching of an aryl ketone. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[9]

-

~1600-1450 cm⁻¹ : C=C stretching vibrations within the aromatic ring.

-

~1070 cm⁻¹ : C-Br stretching vibration.

Figure 2. Logical relationships of this compound's structure, reactivity, and applications.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.[4]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.

-

Storage : Keep container tightly closed in a dry and well-ventilated place.[2]

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a standard and scalable method. The dual reactivity of its ketone and aryl bromide moieties makes it a versatile precursor for the development of new chemical entities in the pharmaceutical and materials science fields. Proper handling and purification are essential to ensure its effective use in subsequent synthetic steps. This guide provides the foundational technical information required for its safe and efficient application in a research and development setting.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound(10342-83-3) 1H NMR [m.chemicalbook.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. This compound(10342-83-3) 13C NMR spectrum [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. studylib.net [studylib.net]

- 7. rsc.org [rsc.org]

- 8. maths.tcd.ie [maths.tcd.ie]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

Spectral Analysis of 4'-Bromopropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4'-Bromopropiophenone (CAS No. 10342-83-3), a key intermediate in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Introduction

This compound is an aromatic ketone that serves as a versatile building block in the synthesis of various organic molecules, including potential therapeutic agents.[1] A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents key spectral data in a clear and accessible format to support research and development activities.

Spectral Data

The following tables summarize the key spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic (Ha) | ~7.83 | Doublet | 2H |

| Aromatic (Hb) | ~7.60 | Doublet | 2H |

| Methylene (B1212753) (-CH₂-) | ~2.97 | Quartet | 2H |

| Methyl (-CH₃) | ~1.22 | Triplet | 3H |

Table 1: ¹H NMR spectral data for this compound in CDCl₃.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Assignment | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | ~197 |

| Aromatic (C-Br) | ~128 |

| Aromatic (CH) | ~132, 130 |

| Aromatic (C-C=O) | ~136 |

| Methylene (-CH₂-) | ~32 |

| Methyl (-CH₃) | ~8 |

Table 2: ¹³C NMR spectral data for this compound. Note: Specific peak assignments for the aromatic region can be complex due to the "heavy atom effect" of bromine.[3][4]

IR Spectral Data

The IR spectrum reveals the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1680 | C=O (Aromatic Ketone) stretch[3] |

| ~1580 | C=C (Aromatic) stretch |

| ~1220 | C-C-C stretch |

| ~820 | C-H (para-substituted aromatic) bend |

| ~550 | C-Br stretch |

Table 3: Key IR absorption bands for this compound.[5][6]

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| m/z | Relative Intensity | Assignment |

| 212/214 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 183/185 | High | [M-C₂H₅]⁺ (Loss of ethyl group)[5] |

| 155/157 | Moderate | [M-C₂H₅-CO]⁺ (Loss of ethyl and carbonyl groups) |

| 76 | Moderate | [C₆H₄]⁺ |

Table 4: Major peaks in the mass spectrum of this compound. The presence of bromine results in characteristic isotopic patterns (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[7]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[8] The solution was transferred to a 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker WM-300 or a 400 MHz spectrometer.[5][9]

-

¹H NMR Acquisition : The spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) was used.[3]

IR Spectroscopy

-

Sample Preparation : A small amount of solid this compound was used. The "Thin Solid Film" method was employed where the solid was dissolved in a volatile solvent like methylene chloride, and a drop of the solution was placed on a KBr salt plate.[10] The solvent was allowed to evaporate, leaving a thin film of the compound on the plate.[10]

-

Instrumentation : An FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, was used.[5]

-

Data Acquisition : The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean KBr plate was taken first and automatically subtracted from the sample spectrum.[11]

Mass Spectrometry

-

Sample Introduction : The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization or via a direct insertion probe.[5]

-

Ionization : Electron Impact (EI) ionization was used, with a standard electron energy of 70 eV.[12]

-

Mass Analyzer : A quadrupole or ion trap mass analyzer was used to separate the ions based on their mass-to-charge ratio.[13]

-

Data Acquisition : The mass spectrum was scanned over a mass range of m/z 40-400 to detect the molecular ion and significant fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. This compound | 10342-83-3 [chemicalbook.com]

- 2. This compound(10342-83-3) 1H NMR [m.chemicalbook.com]

- 3. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. p-Bromopropiophenone | C9H9BrO | CID 66312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(10342-83-3) IR Spectrum [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. youtube.com [youtube.com]

- 13. rsc.org [rsc.org]

solubility of 4'-Bromopropiophenone in organic solvents

An In-depth Technical Guide to the Solubility of 4'-Bromopropiophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in organic synthesis and pharmaceutical development. Understanding its solubility is critical for reaction optimization, purification, and formulation.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a moderately polar ketone group and a larger, nonpolar bromophenyl group, influencing its solubility across a range of organic solvents.

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative assessments from various chemical suppliers and safety data sheets provide valuable insights. The compound is generally described as a white to off-white crystalline solid at room temperature.[1]

Based on available information, the solubility of this compound in common organic solvents can be summarized as follows:

| Solvent Family | Example Solvents | Qualitative Solubility | Rationale |

| Polar Aprotic | Acetonitrile, Acetone | Slightly Soluble to Soluble | The polar ketone group of this compound can interact with the polar nature of these solvents. |

| Halogenated | Chloroform, Dichloromethane | Soluble | The presence of the bromine atom and the overall molecular structure allow for favorable interactions with these non-polar to weakly polar solvents.[2] |

| Polar Protic | Methanol, Ethanol | Slightly Soluble | The hydroxyl group of the alcohols can interact with the ketone, but the non-polar bromophenyl group limits high solubility.[3] |

| Non-Polar Aromatic | Toluene (B28343) | Likely Soluble | The aromatic ring of toluene interacts favorably with the bromophenyl group of the solute.[2] |

| Ethers | Diethyl ether | Likely Soluble | The moderate polarity of ethers is compatible with the overall polarity of this compound. |

| Esters | Ethyl acetate | Likely Soluble | Ethyl acetate's moderate polarity makes it a plausible solvent. |

| Water | Water | Insoluble/Low Solubility | The large non-polar bromophenyl group significantly outweighs the polarity of the ketone group, leading to poor solubility in highly polar water.[2] |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. There should be undissolved solid remaining.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal information.[4][5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to determine the quantitative solubility in the solvent system of interest using the detailed experimental protocol provided.

References

A Comprehensive Guide to the Synthesis of 4'-Bromopropiophenone from Bromobenzene via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4'-Bromopropiophenone, a key intermediate in organic synthesis, starting from bromobenzene (B47551). The core of this process lies in the Friedel-Crafts acylation, a robust and widely utilized method for the formation of aryl ketones.[1][2] This document details the underlying reaction mechanism, a comprehensive experimental protocol, and quantitative data to ensure reproducibility and understanding for professionals in research and development.

Introduction and Reaction Overview

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[3] Its synthesis from bromobenzene is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting bromobenzene with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][4]

The bromine atom on the benzene (B151609) ring is an ortho, para-directing deactivator. Due to steric hindrance at the ortho position, the acylation reaction predominantly yields the para-substituted product, this compound.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with propionyl chloride to form a highly electrophilic, resonance-stabilized acylium ion.[5][6]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the bromobenzene ring attacks the acylium ion. This step forms a non-aromatic carbocation intermediate, known as an arenium ion or sigma complex.

-

Deprotonation and Regeneration of Catalyst: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst along with producing HCl.[7]

A key advantage of Friedel-Crafts acylation over alkylation is that the acylium ion does not undergo rearrangement, and the resulting ketone product is deactivated, which prevents further acylation reactions.[5][6]

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. All glassware must be thoroughly dried to prevent decomposition of the moisture-sensitive aluminum chloride.

Materials and Reagents:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Bromobenzene

-

Propionyl Chloride

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Reflux condenser with a gas outlet connected to a trap (e.g., a funnel inverted over a beaker of water or NaOH solution to absorb HCl gas)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser, add anhydrous aluminum chloride (17.3 g, 130 mmol). Add 50 mL of anhydrous dichloromethane.

-

Cooling: Cool the resulting suspension to 0 °C using an ice bath.

-

Addition of Propionyl Chloride: Slowly add propionyl chloride (9.3 g, 100 mmol) to the AlCl₃ suspension via the addition funnel over 15 minutes with continuous stirring.

-

Addition of Bromobenzene: After the first addition is complete, add bromobenzene (15.7 g, 100 mmol) dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained at or below 5 °C.[1]

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a 600 mL beaker containing 150 g of crushed ice and 50 mL of concentrated HCl.[7][8] This step is highly exothermic and will evolve HCl gas. Stir the mixture vigorously until all the dark-colored aluminum salts dissolve.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (bottom layer). Extract the aqueous layer twice with 30 mL portions of dichloromethane.[1]

-

Washing: Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.[1]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.[8][9]

-

Purification: The crude product, a solid or oil, can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) or by vacuum distillation (boiling point: 138-140 °C at 14 mmHg) to yield pure this compound as a white to off-white crystalline solid.[10]

Data Presentation

Table 1: Reactant and Reagent Quantities

| Compound | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Molar Equivalents |

| Bromobenzene | 157.01 | 15.7 g (10.5 mL) | 100 | 1.0 |

| Propionyl Chloride | 92.52 | 9.3 g (8.5 mL) | 100 | 1.0 |

| Aluminum Chloride | 133.34 | 17.3 g | 130 | 1.3 |

Table 2: Reaction Parameters and Product Characteristics

| Parameter | Value | Reference |

| Reaction Temperature | 0 °C to Room Temp | [1] |

| Reaction Time | 2-4 hours | [1] |

| Expected Yield | 75-85% (Typical) | [1] |

| Appearance | White to light yellow crystalline powder | [10] |

| Melting Point | 45-47 °C | [10][11] |

| Boiling Point | 138-140 °C @ 14 mmHg | [10] |

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound | 10342-83-3 [chemicalbook.com]

- 4. studylib.net [studylib.net]

- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. websites.umich.edu [websites.umich.edu]

- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 9. maths.tcd.ie [maths.tcd.ie]

- 10. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. CN102260155A - Method for synthesizing p-bromo propiophenone - Google Patents [patents.google.com]

4'-Bromopropiophenone: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromopropiopiophenone is a halogenated aromatic ketone that serves as a pivotal precursor in a multitude of organic synthesis applications. Its chemical structure, featuring a reactive bromine atom on the phenyl ring and a carbonyl group, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, key reactions, and significant applications of 4'-Bromopropiophenone, with a focus on its role in the development of pharmaceuticals and other bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, storage, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| CAS Number | 10342-83-3 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 45-47 °C |

| Boiling Point | 138-140 °C at 14 mmHg |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and acetic acid. |

Synthesis of this compound

This compound can be synthesized through several methods, with Friedel-Crafts acylation being a common and effective approach.

Friedel-Crafts Acylation of Bromobenzene (B47551)

This method involves the reaction of bromobenzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion generated from propionyl chloride and AlCl₃ attacks the electron-rich bromobenzene ring to yield this compound.

Caption: Friedel-Crafts Acylation Workflow for this compound Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane.

-

Addition of Reactants: Cool the suspension in an ice bath. Add a solution of bromobenzene in the same solvent to the flask.

-

Slowly add propionyl chloride from the dropping funnel to the stirred mixture.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and pour it cautiously onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Key Reactions and Applications

This compound is a versatile intermediate for the synthesis of a wide range of organic compounds, including several classes of pharmaceuticals.

α-Halogenation

The α-carbon to the carbonyl group in this compound can be readily halogenated, typically brominated, to form α-bromo-4'-bromopropiophenone. This intermediate is crucial for the synthesis of various amine-containing compounds.

Experimental Protocol: α-Bromination

-

Dissolution: Dissolve this compound in a suitable solvent, such as glacial acetic acid or chloroform.

-

Brominating Agent: Slowly add a solution of bromine in the same solvent to the ketone solution at room temperature. The reaction can be catalyzed by a small amount of HBr.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into water and extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with water, sodium thiosulfate (B1220275) solution (to remove excess bromine), and brine.

-

Purification: Dry the organic layer, evaporate the solvent, and purify the resulting α-bromo-4'-bromopropiophenone by recrystallization.

Synthesis of Bupropion (B1668061)

Bupropion, an antidepressant and smoking cessation aid, can be synthesized from a related precursor, 3'-chloropropiophenone, via a pathway that is analogous to reactions involving this compound. The key steps involve α-bromination followed by nucleophilic substitution with tert-butylamine (B42293).[1][2]

Caption: Synthetic Workflow for Bupropion Hydrochloride.

Experimental Protocol: Synthesis of a Bupropion Analog from this compound

-

α-Bromination: Prepare α-bromo-4'-bromopropiophenone as described in the previous section.

-

Amination: Dissolve the α-bromo-4'-bromopropiophenone in a suitable solvent such as acetonitrile.

-

Add tert-butylamine to the solution and stir the reaction mixture, possibly with gentle heating, until the reaction is complete.

-

Work-up: After cooling, filter off any precipitate. Concentrate the filtrate and dissolve the residue in an appropriate organic solvent.

-

Wash the organic solution with water and brine.

-

Salt Formation: To the organic solution containing the free base, add a solution of hydrochloric acid in an alcohol (e.g., isopropanol) to precipitate the hydrochloride salt.

-

Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry to obtain the bupropion analog hydrochloride.

Synthesis of Cathinone Derivatives

This compound can be used as a starting material for the synthesis of substituted cathinones, which are a class of psychoactive compounds. The synthesis typically involves α-bromination followed by reaction with an appropriate amine. For instance, a similar precursor, 4-methylpropiophenone, is used to synthesize mephedrone (B570743) (4-methylmethcathinone).[3]

Caption: General Synthetic Pathway to Cathinone Derivatives.

Synthesis of Ephedrine (B3423809) Analogs

The core structure of ephedrine and its analogs can be accessed starting from propiophenone (B1677668) derivatives. The synthesis involves the formation of an α-aminoketone, which is then reduced to the corresponding amino alcohol. While the direct synthesis from this compound is less common, the general strategy is applicable. A more common route starts with propiophenone, which is brominated and then reacted with methylamine (B109427) to form the aminoketone, followed by reduction.[4]

Precursor for Cannabinoid Receptor 1 (CB1) Antagonists

This compound can be employed as a starting material for the synthesis of novel 5-substituted pyrazole (B372694) derivatives via Suzuki-type coupling reactions. These derivatives have been identified as potent CB1 antagonists, with potential therapeutic applications in areas such as obesity.[5] The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o), leading to a reduction in cAMP levels and inhibition of voltage-gated Ca²⁺ channels, which in turn suppresses neurotransmitter release.[6]

References

- 1. chem.bg.ac.rs [chem.bg.ac.rs]

- 2. benchchem.com [benchchem.com]

- 3. Mephedrone - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Ephedrine and Methcathinone from Propionic Acid - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. This compound | 10342-83-3 [chemicalbook.com]

- 6. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Potential of 4'-Bromopropiophenone in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Core Abstract: 4'-Bromopropiophenone, a readily available chemical intermediate, has emerged as a valuable building block in the synthesis of a diverse range of biologically active molecules. Its unique structural features, comprising a brominated phenyl ring and a reactive ketone functional group, provide a versatile platform for the construction of complex heterocyclic systems. This technical guide delves into the core applications of this compound in medicinal chemistry, with a particular focus on its pivotal role in the development of potent cannabinoid receptor 1 (CB1) antagonists and novel inhibitors of neuronal degeneration for potential therapeutic intervention in neurodegenerative diseases such as Alzheimer's. This document provides an in-depth overview of the synthetic strategies, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways associated with compounds derived from this key starting material.

Introduction: The Strategic Importance of this compound

This compound (1-(4-bromophenyl)propan-1-one) is an aromatic ketone that serves as a crucial precursor in organic synthesis and pharmaceutical development.[1] Its utility stems from the presence of two key reactive sites: the bromine atom on the phenyl ring, which allows for various cross-coupling reactions, and the propiophenone (B1677668) moiety, which can be readily converted into a variety of functional groups and heterocyclic rings. These characteristics make it an ideal starting material for generating libraries of compounds for drug discovery programs. This guide will explore two primary areas where this compound has demonstrated significant potential: the synthesis of pyrazole-based CB1 receptor antagonists and the preparation of 2-aminothiazole (B372263) derivatives as potential neuroprotective agents.

Application in the Synthesis of Cannabinoid Receptor 1 (CB1) Antagonists

The endocannabinoid system, and specifically the CB1 receptor, is a well-established target for the treatment of obesity, metabolic disorders, and addiction.[2] Pyrazole (B372694) derivatives have been extensively investigated as potent and selective CB1 receptor antagonists. This compound serves as a key starting material for the synthesis of the core pyrazole scaffold found in many of these antagonists.

General Synthetic Approach

The synthesis of pyrazole-based CB1 antagonists from this compound typically involves a multi-step sequence. A common strategy involves the initial formation of a 1,3-dicarbonyl intermediate from this compound, which is then cyclized with a hydrazine (B178648) derivative to form the pyrazole ring. Subsequent modifications at various positions of the pyrazole core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Quantitative Data: Structure-Activity Relationship (SAR) of Pyrazole-based CB1 Antagonists

The following table summarizes the binding affinities of a series of pyrazole derivatives, highlighting the structural requirements for potent CB1 receptor antagonism. While not all of these compounds are directly synthesized from this compound, they represent the chemical space accessible from this starting material and provide valuable SAR insights. For instance, the presence of a p-substituted phenyl ring at the 5-position of the pyrazole, which can be derived from the 4'-bromophenyl moiety of the starting material, is a common feature in potent antagonists.

| Compound | R1 | R2 | R3 | CB1 Ki (nM) | CB2 Ki (nM) |

| Rimonabant (SR141716A) | 2,4-dichlorophenyl | 4-chlorophenyl | piperidin-1-ylamino | 2 | >1000 |

| Analog 1 | 2,4-dichlorophenyl | 4-iodophenyl | piperidin-1-ylamino | 7.5 | - |

| Analog 2 | n-pentyl | 4-chlorophenyl | piperidin-1-ylamino | - | - |

| Analog 3 | n-hexyl | 4-chlorophenyl | piperidin-1-ylamino | - | - |

Data compiled from multiple sources.[2] The R-group positions correspond to typical pyrazole antagonist scaffolds where R1 is at the N1-position, R2 at the C5-position, and R3 is a substituent on the C3-carboxamide.

Signaling Pathway: CB1 Receptor Antagonism

CB1 receptors are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o family of G-proteins.[3] Agonist binding to the CB1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to the inhibition of neurotransmitter release. CB1 receptor antagonists, such as those derived from this compound, block the binding of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) or exogenous agonists, thereby preventing the downstream signaling cascade. This blockade can lead to various physiological effects, including reduced appetite and modulation of reward pathways.

Figure 1: Simplified signaling pathway of the CB1 receptor and the mechanism of action of pyrazole-based antagonists.

Application in the Synthesis of Inhibitors of Neuronal Degeneration

Neurodegenerative diseases like Alzheimer's are characterized by the progressive loss of neuronal structure and function. One therapeutic strategy involves the inhibition of pathways that contribute to this degeneration. 2-aminothiazole derivatives have shown promise as neuroprotective agents, and this compound is a key starting material for their synthesis.[1]

General Synthetic Approach: Hantzsch Thiazole (B1198619) Synthesis

The most common method for synthesizing 2-aminothiazoles from this compound is the Hantzsch thiazole synthesis.[4] This reaction involves the cyclocondensation of an α-haloketone with a thiourea (B124793) derivative. In this context, this compound is first brominated at the α-position to yield α-bromo-4'-bromopropiophenone, which then reacts with thiourea to form the 2-amino-4-(4-bromophenyl)thiazole (B182969) core. Further modifications can be introduced to enhance biological activity.

Quantitative Data: Biological Activity of 2-Aminothiazole Derivatives

The following table presents the in vitro activity of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives against the MCF7 cancer cell line, which can be indicative of their potential as cytotoxic or anti-proliferative agents, a property sometimes explored in the context of neurodegenerative disease research where cell cycle dysregulation can be a factor.

| Compound | R | GI50 (µM) |

| p1 | -H | >100 |

| p2 | 2-Cl | 43.1 |

| p3 | 4-Cl | 23.9 |

| p4 | 2-NO2 | >100 |

| p5 | 3-NO2 | 41.6 |

| p6 | 4-NO2 | 34.5 |

| p7 | 4-F | 40.2 |

| p8 | 4-CH3 | 50.1 |

| p9 | 4-OCH3 | >100 |

| p10 | 3,4,5-(OCH3)3 | 42.6 |

Data from Sharma et al. (2019).[1] The R group represents a substitution on an aromatic aldehyde that was reacted with the 2-amino group of the thiazole.

Signaling Pathways in Neuronal Degeneration

The pathology of Alzheimer's disease is complex and involves multiple interconnected pathways. Key among these are the amyloid cascade hypothesis, involving the aggregation of amyloid-beta (Aβ) peptides, and the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs). Compounds that can interfere with these processes, for instance by inhibiting kinases involved in tau phosphorylation or by preventing Aβ aggregation, are of significant therapeutic interest. 2-aminothiazole derivatives may exert their neuroprotective effects by modulating such pathways.

Figure 2: Key pathological pathways in Alzheimer's disease and potential points of intervention for 2-aminothiazole derivatives.

Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates and final products derived from this compound.

Synthesis of 4-(4-Bromophenyl)-2-aminothiazole

This two-step protocol is based on the Hantzsch thiazole synthesis.

Step 1: Synthesis of α-Bromo-4'-bromopropiophenone

-

To a solution of this compound (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add bromine (1.0-1.1 eq) dropwise at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-bromo-4'-bromopropiophenone, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(4-Bromophenyl)-2-aminothiazole

-

A mixture of α-bromo-4'-bromopropiophenone (1.0 eq) and thiourea (1.0-1.2 eq) in ethanol (B145695) is heated at reflux for 4-6 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure 4-(4-bromophenyl)-2-aminothiazole.

Figure 3: Experimental workflow for the Hantzsch synthesis of 4-(4-bromophenyl)-2-aminothiazole.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of potent CB1 receptor antagonists and novel 2-aminothiazole-based neuroprotective agents highlights its significance in the development of new therapeutics for a range of challenging diseases. The synthetic accessibility and the potential for diverse chemical modifications make this compound an attractive scaffold for the generation of compound libraries for high-throughput screening and lead optimization. Future research will likely continue to explore the derivatization of this core structure to discover novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The continued investigation into the biological activities of compounds derived from this compound holds considerable promise for advancing the field of drug discovery.

References

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-Bromopropiophenone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Bromopropiophenone, a key chemical intermediate in the pharmaceutical and fine chemical industries. The document details its discovery and history, physicochemical properties, synthesis methodologies with explicit experimental protocols, and its significant applications in the development of various therapeutic agents. Quantitative data is presented in structured tables for ease of comparison, and key chemical pathways are visualized using DOT language diagrams.

Introduction

This compound, with the chemical formula C₉H₉BrO, is an aromatic ketone that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a brominated phenyl ring attached to a propanone group, offers multiple reactive sites for the construction of complex molecules. This guide aims to be a thorough resource for professionals engaged in chemical research and drug development, providing in-depth information on this important compound.

Discovery and History

While the precise date and discoverer of this compound are not well-documented in publicly available records, its use appears to have emerged in the mid-20th century, coinciding with the expansion of synthetic organic chemistry and the pharmaceutical industry. The synthesis of related compounds, such as α-bromopropiophenone, was described in patents as early as 1952. The primary method for its synthesis, the Friedel-Crafts acylation of bromobenzene (B47551), is a classic reaction in organic chemistry, first discovered in 1877. The commercial availability and application of this compound as a chemical intermediate have grown steadily, particularly with its use in the synthesis of various pharmaceuticals.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is provided in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 10342-83-3 | [2] |

| Molecular Formula | C₉H₉BrO | [2] |

| Molecular Weight | 213.07 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 45-47 °C | [2] |

| Boiling Point | 138-140 °C at 14 mmHg | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Solubility | Soluble in chloroform (B151607) and methanol, slightly soluble in acetonitrile. | [1] |

Table 2: Spectroscopic Data

| Technique | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~7.8 (d, 2H), ~7.6 (d, 2H), ~2.9 (q, 2H), ~1.2 (t, 3H) ppm | [3] |

| ¹³C NMR (CDCl₃) | Signals corresponding to aromatic carbons, carbonyl carbon, and aliphatic carbons. | N/A |

| IR Spectroscopy | Characteristic C=O stretching vibration. | [4] |

| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation pattern. | [3][4] |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with propionyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5]

General Reaction Scheme

The overall reaction involves the electrophilic substitution of a hydrogen atom on the bromobenzene ring with a propanoyl group.

Caption: Friedel-Crafts acylation synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Bromobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the flask in an ice bath.

-

Addition of Reactants: Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension. After the addition is complete, add bromobenzene (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition of bromobenzene, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or hexanes) to yield pure this compound as a crystalline solid.[6][7][8]

Purification Protocol: Recrystallization

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

Crystallization: Slowly add water to the hot ethanol solution until a slight turbidity persists. Reheat the solution until it becomes clear again.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.

-

Drying: Dry the purified crystals in a vacuum oven.

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor for a variety of pharmaceuticals and other fine chemicals due to the reactivity of its ketone group and the bromo-substituted aromatic ring.

Synthesis of Bupropion (B1668061)

A significant application of a related compound, m-chloro-α-bromopropiophenone, is in the synthesis of the antidepressant drug Bupropion.[9][10][11][12] The synthesis involves the α-bromination of the corresponding propiophenone (B1677668) followed by reaction with tert-butylamine. While the starting material for Bupropion is the meta-chloro analog, the synthetic pathway illustrates a common transformation of such propiophenones.

Caption: General synthetic pathway to Bupropion from a substituted propiophenone.

Precursor for Cathinone (B1664624) Derivatives

Substituted propiophenones are known precursors in the synthesis of cathinone derivatives, which are a class of psychoactive compounds.[13][14] this compound can be utilized in similar synthetic routes to produce brominated cathinone analogs for research purposes.

Intermediate for Other Biologically Active Molecules

This compound is also used in the synthesis of other compounds with potential therapeutic applications:

-

CB1 Receptor Antagonists: It can be used as a starting material for synthesizing novel pyrazole (B372694) derivatives that act as potent CB1 receptor antagonists, which have potential applications in the treatment of obesity.[1]

-

Inhibitors of Neuronal Degeneration: It is a reagent in the synthesis of substituted 2-aminothiazoles, which are being investigated as inhibitors of neuronal degeneration in conditions like Alzheimer's disease.[1][15]

-

Anticancer Agents: Some studies have explored the anticancer activity of compounds derived from this compound.[16]

Conclusion

This compound is a fundamentally important chemical intermediate with a rich history intertwined with the development of modern organic synthesis. Its straightforward synthesis via Friedel-Crafts acylation and its versatile reactivity make it an indispensable tool for medicinal chemists and researchers in drug discovery. The continued exploration of new synthetic routes and applications for this compound is expected to yield novel therapeutic agents and advanced materials. This guide has provided a detailed overview of its discovery, properties, synthesis, and applications, serving as a valuable resource for the scientific community.

References

- 1. This compound | 10342-83-3 [chemicalbook.com]

- 2. 4′-溴苯丙酮 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound(10342-83-3) MS [m.chemicalbook.com]

- 4. p-Bromopropiophenone | C9H9BrO | CID 66312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How To [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. chem.bg.ac.rs [chem.bg.ac.rs]

- 10. researchgate.net [researchgate.net]

- 11. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 12. WO2008099418A2 - An improved process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 13. Mephedrone - Wikipedia [en.wikipedia.org]

- 14. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. 1-(4-Bromophenyl)propan-1-one | 10342-83-3 | FB142334 [biosynth.com]

4'-Bromopropiophenone: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4'-Bromopropiophenone (CAS No. 10342-83-3). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary control measures. This guide is intended for laboratory personnel and professionals in the field of drug development who may handle this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] It may also be harmful if swallowed.[2]

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C9H9BrO[2][3][6] |

| Molecular Weight | 213.07 g/mol [2][3][5][6] |

| Appearance | Off-white to white solid/powder[3][7] |

| Odor | Odorless[3] |

| Melting Point | 42 - 47 °C (107.6 - 116.6 °F)[3][5] |

| Boiling Point | 138 - 140 °C (280.4 - 284 °F) at 14 mmHg[3][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup[5] |

| Water Solubility | No information available |

Toxicological Data

| Acute Toxicity | Data |

| Oral | No data available[3] |

| Dermal | No data available[3] |

| Inhalation | No data available[3] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing.[1][2][9]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

-

Wash hands and any exposed skin thoroughly after handling.[1][4]

-

Do not eat, drink, or smoke when using this product.[3]

Storage:

-

Store in a dry, cool, and well-ventilated place.[1][3][9][10]

-

Keep away from heat and sources of ignition.[1]

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3][4] |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[3][4][9] Recommended glove materials include nitrile rubber.[3] |

| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1][3][4] For large-scale operations or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3][4] |

First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If not breathing, give artificial respiration.[1][3] Seek medical attention.[1][3] |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][3] If skin irritation occurs, get medical advice/attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2][3] Get medical attention.[1][3] |

| Ingestion | Clean mouth with water.[1][3] Do not induce vomiting.[9] Never give anything by mouth to an unconscious person.[2][9] Seek immediate medical assistance.[1] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][9][11]

-

Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), and Hydrogen halides.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][9][10]

Accidental Release Measures:

-